5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(m-FLUOROBENZOYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- involves several steps. One common synthetic route includes the use of methoxy and methylenedioxy derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one . The reaction conditions typically involve the use of nBuLi–TMEDA to achieve regioselective dilithiation, followed by electrophilic trapping . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the carbazole nitrogen and other reactive sites.
Common reagents used in these reactions include nBuLi, TMEDA, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by its structural features, which allow it to participate in photoinduced electron transfer and hydrogen bonding interactions . These interactions are crucial for its applications in fluorescence quenching and other photophysical studies.
Comparison with Similar Compounds
Similar compounds include:
- 6,7-Dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO)
- 5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one (MDDCO)
Compared to these compounds, 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- exhibits unique photophysical properties due to the presence of the m-fluorobenzoyl group, which enhances its electronic and photonic applications.
Properties
CAS No. |
50332-20-2 |
---|---|
Molecular Formula |
C20H16FNO3 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(3-fluorophenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone |
InChI |
InChI=1S/C20H16FNO3/c21-13-5-3-4-12(8-13)20(23)22-16-7-2-1-6-14(16)15-9-18-19(10-17(15)22)25-11-24-18/h3-5,8-10H,1-2,6-7,11H2 |
InChI Key |
DQIZFMLGQGHIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC(=CC=C5)F)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.